Mito-TRFS
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Overview
Description
Mito-TRFS is the first off-on probe for imaging the mitochondrial thioredoxin reductase (TrxR2) in live cells.
Scientific Research Applications
1. Parkinson's Disease Research
Mito-TRFS has been utilized as a probe for imaging mitochondrial thioredoxin reductase (TrxR2) in live cells. This application is significant in the study of Parkinson's disease (PD). Using this compound staining, researchers have been able to observe a drastic decline in TrxR2 activity in a cellular model of PD, providing insights into the mechanistic link between TrxR2 dysfunction and the etiology of PD (Liu et al., 2016).
2. Cancer Research
In cancer research, this compound-like techniques are applied in various studies. For instance, the Models in Translational Oncology (MiTO) database, a comprehensive platform for sharing data on preclinical cancer models, indirectly aligns with the concept of this compound in terms of utilizing molecular probes and targeted research in oncology (Galuschka et al., 2017).
3. Toxicogenomics
The MIT Toxicogenomics Research Program focuses on the effects of DNA-damaging environmental toxins, which correlates with the application of probes like this compound in assessing cellular responses to toxic substances (Eubanks, 2005).
4. Heat-Flux Research
Adaptation of MIT's ACQ code for data reduction from heat flux gauges, though not directly related to this compound, shows the applicability of similar analytical tools in engineering and scientific research, including mitochondrial studies (Weaver et al., 1994).
5. Molecular Imaging
Molecular probes like this compound are pivotal in visualizing mitochondrial activities. For example, the development of Mito-Naph, a probe to visualize mitochondrial thioredoxin (Trx) activity, demonstrates the growing importance of such probes in molecular imaging and diagnostics (Lee et al., 2012).
Properties
CAS No. |
1859102-62-7 |
---|---|
Molecular Formula |
C38H34IN2O5PS2 |
Molecular Weight |
820.7 |
IUPAC Name |
(2-(2-(6-((((1,2-Dithiolan-4-yl)oxy)carbonyl)amino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy)ethyl)triphenylphosphonium iodide |
InChI |
InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H |
InChI Key |
UKWAKZCQJRRDFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoTRFS; Mito TRFS; Mito-TRFS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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